molecular formula C17H14F2N2O3 B12604897 1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918147-12-3

1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12604897
CAS No.: 918147-12-3
M. Wt: 332.30 g/mol
InChI Key: ZXZVYJRJZLGJTQ-UHFFFAOYSA-N
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Description

1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyridine ring substituted with difluorophenyl and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the difluorophenyl-substituted pyridine. One common method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction with ammonium formate . The resulting intermediate is then reacted with 2,5-dione derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the pyrrolidine-2,5-dione moiety may participate in hydrogen bonding or other interactions. These combined effects can modulate biological pathways and lead to the compound’s observed activities .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine: A simpler analog with similar electronic properties.

    3,5-Difluoropyridine: Another related compound with different substitution patterns.

    Pyrrolidine-2,5-dione derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to the combination of its difluorophenyl and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

918147-12-3

Molecular Formula

C17H14F2N2O3

Molecular Weight

332.30 g/mol

IUPAC Name

1-[2-[6-(2,5-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H14F2N2O3/c18-11-1-3-14(19)13(9-11)15-4-2-12(10-20-15)24-8-7-21-16(22)5-6-17(21)23/h1-4,9-10H,5-8H2

InChI Key

ZXZVYJRJZLGJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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